molecular formula C17H15NO2S B168370 N-Tosyl-1-naphthylamine CAS No. 18271-17-5

N-Tosyl-1-naphthylamine

Cat. No.: B168370
CAS No.: 18271-17-5
M. Wt: 297.4 g/mol
InChI Key: FQSVUFOEUWDJPO-UHFFFAOYSA-N
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Description

N-Tosyl-1-naphthylamine is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of 1-naphthylamine. This compound is known for its stability and utility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tosyl-1-naphthylamine can be synthesized through the tosylation of 1-naphthylamine. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) and a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

1-Naphthylamine+Tosyl chlorideThis compound+HCl\text{1-Naphthylamine} + \text{Tosyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Naphthylamine+Tosyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-Tosyl-1-naphthylamine undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to 1-naphthylamine by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the naphthyl ring to form naphthoquinones.

Common Reagents and Conditions:

    Substitution: Tosyl chloride, pyridine, dichloromethane.

    Reduction: Lithium aluminum hydride, ether.

    Oxidation: Potassium permanganate, water.

Major Products Formed:

    Substitution: Various N-substituted naphthylamines.

    Reduction: 1-Naphthylamine.

    Oxidation: Naphthoquinones.

Scientific Research Applications

N-Tosyl-1-naphthylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Tosyl-1-naphthylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tosyl group enhances the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    N-Tosyl-2-naphthylamine: Similar structure but with the tosyl group attached to the 2-position of naphthylamine.

    N-Tosyl-aniline: Contains a tosyl group attached to aniline instead of naphthylamine.

    N-Tosyl-phenylamine: Similar to N-Tosyl-aniline but with a phenyl group.

Uniqueness: N-Tosyl-1-naphthylamine is unique due to the presence of the naphthyl ring, which imparts distinct chemical properties and reactivity compared to other tosylated amines. The naphthyl ring provides additional sites for substitution and functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methyl-N-naphthalen-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-13-9-11-15(12-10-13)21(19,20)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSVUFOEUWDJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939616
Record name 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18271-17-5
Record name NSC50723
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-N-(naphthalen-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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